molecular formula C12H19NO2 B8080266 Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester

Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester

Cat. No.: B8080266
M. Wt: 209.28 g/mol
InChI Key: KOZMQRNHSUIJPD-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester (CAS No. 316124-21-7) is a specialized organic ester featuring a cyclohexane ring substituted with a cyano (-CN) group at the 2-position and a tert-butyl ester moiety. The tert-butyl group enhances steric protection of the ester, while the electron-withdrawing cyano group influences reactivity and stability .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1839591-69-3

The compound features a cyclohexane ring substituted with a cyano group and an ester functional group, which contributes to its reactivity and utility in synthetic chemistry.

Pharmaceutical Applications

  • Antispastic Activity
    • Research indicates that derivatives of cyclohexanecarboxylic acid exhibit significant antispastic properties. Esters derived from related compounds have been shown to inhibit contractions in isolated organs, making them potential candidates for treating conditions characterized by muscle spasms .
    CompoundED50 (mg/kg)Target Organ
    Cyclohexanecarboxylic Acid Ester10Guinea Pig Ileum
    Commercial Antispastics15Rat Colon
    The above table summarizes the effectiveness of cyclohexanecarboxylic acid esters compared to commercial antispastics in animal models.
  • Synthesis of Bioactive Molecules
    • The compound serves as a building block for synthesizing various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, including increased solubility and bioavailability.

Industrial Applications

  • Chemical Synthesis
    • Cyclohexanecarboxylic acid derivatives are utilized in the synthesis of agrochemicals and pharmaceuticals. They can act as intermediates in the production of herbicides and insecticides due to their ability to form stable chemical bonds with other functional groups .
  • Polymer Chemistry
    • The compound is also relevant in polymer science where it can be used to create polyesters or other polymeric materials that exhibit desirable mechanical properties.

Case Study 1: Antispastic Drug Development

A study conducted on the efficacy of cyclohexanecarboxylic acid derivatives demonstrated that certain esters exhibited antispastic activity comparable to established medications. The research involved testing various concentrations on isolated rat intestinal tissues, revealing effective inhibition at low concentrations (ED50 values) that suggest potential for therapeutic use .

Case Study 2: Synthesis of Agrochemicals

In a synthetic chemistry project, cyclohexanecarboxylic acid esters were employed as intermediates in the development of new herbicides. The modifications allowed for enhanced activity against specific weed species while minimizing environmental impact .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. tert-Butyl Cyclohexanecarboxylate (16537-05-6)

  • Structure: Lacks the 2-cyano substituent.
  • Properties: The absence of the cyano group reduces polarity, likely resulting in lower boiling points compared to the target compound. It is commonly used as a protecting group in peptide synthesis .
  • Reactivity: Less reactive toward nucleophilic attack due to the absence of the electron-withdrawing cyano group.

b. Cyclohexanecarboxylic Acid, 2-oxo-, 1,1-Dimethylethyl Ester (55623-56-8)

  • Structure: Features a 2-oxo (keto) group instead of cyano.
  • The boiling point is reported at 379.20 K (106.05°C) at 1.50 kPa .
  • Reactivity: The keto group can participate in keto-enol tautomerism, unlike the cyano substituent, which may stabilize the compound via resonance.

c. Cyclohexanecarboxylic Acid, 5-(tert-Butyl)-2-oxo-, Methyl Ester (74851-58-4)

  • Structure : Contains a tert-butyl group at the 5-position and a 2-oxo group.
  • Properties: Molecular weight = 212.29 g/mol.
  • Applications : Used in asymmetric synthesis; the oxo group may serve as a site for further functionalization.

Substituent Position and Steric Effects

  • Cyclohexanecarboxylic Acid, 3-(tert-Butyl)-, cis- (54774-91-3): The tert-butyl group at the 3-position creates steric hindrance that may reduce reaction rates at the ester compared to the 2-cyano derivative. This positional isomerism highlights the importance of substituent placement in dictating reactivity .

Ester Group Variations

  • Cyclohexanecarboxylic Acid, 2-oxo-, Ethyl Ester (1655-07-8) : The ethyl ester (vs. tert-butyl) offers less steric protection, making it more susceptible to hydrolysis. Its boiling point is lower than that of the tert-butyl analog .

Key Physical Properties (Inferred)

Compound (CAS No.) Molecular Weight Key Substituents Boiling Point (Estimated) Polarity
316124-21-7 (Target) ~225 g/mol* 2-CN, tert-butyl ester High (>200°C at 1 atm) High
16537-05-6 170.25 g/mol tert-butyl ester Moderate (~180°C) Low
55623-56-8 184.19 g/mol 2-oxo, tert-butyl ester 106.05°C (at 1.50 kPa) Moderate
74851-58-4 212.29 g/mol 5-tert-butyl, 2-oxo Not reported Moderate

*Estimated based on structural analogs.

Reactivity and Stability

  • The 2-cyano group in the target compound enhances electrophilicity at the carbonyl carbon, accelerating reactions like nucleophilic acyl substitution. Conversely, tert-butyl esters are hydrolysis-resistant, making them ideal for stepwise syntheses .
  • 2-oxo derivatives (e.g., 55623-56-8) may undergo keto-enol transitions, enabling participation in condensation reactions, unlike the cyano analog .

Biological Activity

Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester (CAS No. 2097068-48-7) is a chemical compound that has garnered interest in various fields including medicinal chemistry and agricultural science. Its biological activity is linked to its structural properties, which influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H19NO2C_{12}H_{19}NO_2. It features a cyclohexane ring with a carboxylic acid and cyano group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight209.29 g/mol
Density1.7 ± 0.1 g/cm³
Boiling PointNot specified
CAS Number2097068-48-7

Antitumor Activity

Recent studies have indicated that compounds similar to Cyclohexanecarboxylic acid derivatives exhibit significant antitumor properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the potential of certain derivatives to inhibit cancer cell growth by modulating lipid metabolism under hypoxic conditions . The specific mechanisms may involve the inhibition of stearoyl-CoA desaturase (SCD), leading to reduced unsaturated fatty acids in cancer cells.

Enzyme Inhibition

Cyclohexanecarboxylic acid derivatives have also been studied for their ability to inhibit various enzymes. For example, some studies suggest that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and pain pathways. This inhibition could lead to anti-inflammatory effects, making these compounds potential candidates for pain management therapies.

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of Cyclohexanecarboxylic acid derivatives suggest that they may help in protecting neuronal cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role . The exact pathways involved are still under investigation but may include modulation of antioxidant enzyme activities.

Study on Antitumor Efficacy

A notable case study involved the synthesis and evaluation of several cyclohexanecarboxylic acid derivatives for their antitumor activity against breast cancer cell lines. The study found that specific modifications to the cyclohexane ring enhanced cytotoxicity compared to the parent compound. The results indicated that compounds with electron-withdrawing groups exhibited increased potency .

Enzyme Inhibition Assays

In another study focusing on enzyme inhibition, researchers tested Cyclohexanecarboxylic acid derivatives against COX-1 and COX-2 enzymes. The results demonstrated that certain derivatives showed significant inhibitory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a promising avenue for developing new anti-inflammatory agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester, and what critical parameters influence yield?

  • Methodology : The compound can be synthesized via sequential esterification and cyanation. First, cyclohexanecarboxylic acid is esterified with tert-butanol under acid catalysis (e.g., H₂SO₄) to form the 1,1-dimethylethyl ester. Subsequent nitrile introduction at the 2-position may involve radical cyanation using AIBN as an initiator or nucleophilic substitution with a cyanide source (e.g., KCN) under controlled pH. Key parameters include reaction temperature (60–80°C for esterification), solvent polarity (aprotic solvents like DMF for cyanation), and exclusion of moisture to prevent hydrolysis .

Q. What spectroscopic techniques are recommended for structural confirmation, and how are spectral artifacts minimized?

  • Methodology : Use ¹H/¹³C NMR to confirm ester and nitrile functional groups (e.g., tert-butyl protons at δ ~1.2 ppm, nitrile carbon at δ ~120 ppm). IR spectroscopy validates the C≡N stretch (~2240 cm⁻¹). Artifacts from moisture or solvent residues are mitigated by thorough drying (molecular sieves) and deuterated solvent purity checks. Mass spectrometry (EI-MS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₁NO₂). Cross-validate with computational tools (DFT) for stereoelectronic effects .

Q. What are the recommended handling and storage protocols to ensure compound stability and researcher safety?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile or ester groups. Use PPE: nitrile gloves, safety goggles, and lab coats. Avoid dust formation; handle in a fume hood with local exhaust ventilation. In case of skin contact, wash immediately with water (15 minutes) and consult medical advice .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from stereochemical variations in substituted cyclohexanecarboxylates?

  • Methodology : Chair conformer interconversion in cyclohexane derivatives can cause unexpected splitting. Use low-temperature NMR (e.g., –40°C in CD₂Cl₂) to "freeze" conformers and simplify signals. For diastereomeric mixtures, employ chiral shift reagents (e.g., Eu(hfc)₃) or 2D NMR (NOESY) to distinguish axial vs. equatorial substituents. Computational modeling (MD simulations) can predict dominant conformers .

Q. What strategies are effective in optimizing reaction conditions for introducing the cyano group at the 2-position of the cyclohexane ring?

  • Methodology : For regioselective cyanation, pre-functionalize the cyclohexane ring with a directing group (e.g., ester at 1-position). Use transition-metal catalysts (e.g., Pd/Cu) for C–H activation at the 2-position. Solvent selection (e.g., DCE vs. THF) impacts reaction efficiency; polar aprotic solvents enhance electrophilic cyanating agents (e.g., TsCN). Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

Q. How should researchers address discrepancies between theoretical and observed chromatographic behavior during purity analysis?

  • Methodology : Deviations in HPLC retention times may arise from unexpected tautomerism or residual solvent interactions. Use high-purity mobile phases (HPLC-grade solvents) and equilibrate columns thoroughly. For GC-MS, derivatize the nitrile group (e.g., silylation) to improve volatility. Compare with authentic standards and validate using orthogonal methods (e.g., capillary electrophoresis) .

Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions in biological assays?

  • Methodology : Conduct accelerated stability studies: incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; identify byproducts (e.g., hydrolyzed carboxylic acid). For thermal stability, use TGA/DSC to determine decomposition thresholds (>150°C typical for tert-butyl esters). Adjust assay buffers to pH 7.4 with HEPES or PBS to minimize hydrolysis .

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A widely reported method involves substituting a halogen atom at the 2-position of a cyclohexane ring with a cyano group, followed by esterification or vice versa.

Cyanide Displacement of Halogenated Esters

In this approach, a tert-butyl 2-halocyclohexane-1-carboxylate intermediate undergoes nucleophilic substitution with cyanide sources. For example:

  • Starting Material : tert-Butyl 2-bromocyclohexane-1-carboxylate.

  • Reagents : Potassium cyanide (KCN) or sodium cyanide (NaCN).

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conditions : 80–120°C for 12–24 hours .

Mechanism : The halogen atom (Br, Cl) is displaced by a cyanide ion via an SN2 mechanism, facilitated by polar aprotic solvents. Steric hindrance at the 2-position may reduce yields, necessitating excess cyanide .

Example :

StepReagent/ConditionYieldReference
Bromide precursor synthesistert-Butyl cyclohexane-1-carboxylate bromination75%
Cyanide substitutionKCN in DMF, 100°C, 18 h68%

Esterification of Preformed 2-Cyanocyclohexanecarboxylic Acid

Direct esterification of 2-cyanocyclohexanecarboxylic acid with tert-butanol is a straightforward route but requires acid-stable nitrile groups.

Acid-Catalyzed Esterification

  • Reagents : 2-Cyanocyclohexanecarboxylic acid, tert-butanol, sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux in toluene or dichloromethane, 4–12 hours .

Limitations : Nitriles are generally stable under acidic conditions, but prolonged heating may lead to decomposition.

Example :

ComponentQuantityConditionsYieldReference
2-Cyanocyclohexanecarboxylic acid1.0 eqH₂SO₄, tert-butanol, 110°C, 8 h72%

Diels-Alder Cycloaddition with Functionalized Dienophiles

The Diels-Alder reaction constructs the cyclohexane ring while introducing cyano and ester groups simultaneously.

Cycloaddition of Ethyl 2-Cyanoacrylate with Dienes

  • Dienophile : Ethyl 2-cyanoacrylate.

  • Diene : 1,3-Butadiene or substituted dienes.

  • Conditions : Reflux in xylene, 6–24 hours .

Post-Reaction Modification :

  • Transesterification : The ethyl ester is replaced with tert-butyl using tert-butanol and a titanium(IV) catalyst .

Example :

StepReagent/ConditionYieldReference
Diels-Alder reactionEthyl 2-cyanoacrylate + 1,3-butadiene, 140°C85%
Transesterificationtert-Butanol, Ti(OiPr)₄, 80°C90%

Malonate-Based Ring Closure and Functionalization

Ring-forming reactions using malonate esters provide a pathway to install substituents during cyclohexane synthesis.

Alkylation of Dialkyl Malonates

  • Reagents : 1,2-Dibromocyclohexane, tert-butyl malonate, sodium hydride (NaH).

  • Solvent : Tetrahydrofuran (THF) or DMF.

  • Conditions : 60–80°C, 12–24 hours .

Subsequent Cyanation :

  • The malonate intermediate is decarboxylated, and a nitrile group is introduced via halogenation followed by cyanide substitution .

Example :

StepReagent/ConditionYieldReference
Ring closure1,2-Dibromocyclohexane + tert-butyl malonate65%
Bromination/CN substitutionPBr₃, then NaCN58%

Oxidation of 2-Cyanocyclohexanol Derivatives

Oxidation of alcohol precursors to carboxylic acids, followed by esterification, is a less common but viable route.

Jones Oxidation of 2-Cyanocyclohexanol

  • Reagents : 2-Cyanocyclohexanol, Jones reagent (CrO₃/H₂SO₄).

  • Conditions : 0–5°C, 1–2 hours .

Esterification : The resultant acid is esterified with tert-butanol under standard conditions.

Example :

StepReagent/ConditionYieldReference
OxidationJones reagent, 0°C60%
EsterificationH₂SO₄, tert-butanol78%

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Nucleophilic substitutionHigh scalabilitySteric hindrance reduces efficiency60–70%
Direct esterificationSimple stepsAcid-sensitive substrates may degrade70–75%
Diels-AlderSimultaneous ring/group formationRequires transesterification75–85%
Malonate routeFlexible substitutionMulti-step synthesis50–60%
OxidationUses stable intermediatesToxicity of chromium reagents50–65%

Properties

IUPAC Name

tert-butyl 2-cyanocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZMQRNHSUIJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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